Deoxyadenosine

Description

Overview of Deoxynucleosides in Nucleic Acid Structure and Function

Deoxynucleosides are fundamental organic molecules that serve as the primary building blocks of deoxyribonucleic acid (DNA). Structurally, a deoxynucleoside consists of a nitrogenous base (adenine, guanine (B1146940), cytosine, or thymine) linked to a deoxyribose sugar. The absence of a hydroxyl group at the 2' position of the deoxyribose sugar is what distinguishes it from a ribonucleoside, the building block of RNA. When a phosphate (B84403) group is attached to the deoxynucleoside, it becomes a deoxynucleotide.

These deoxynucleotides are the monomers that polymerize to form DNA strands. The backbone of the DNA molecule is composed of alternating sugar and phosphate groups, with the nitrogenous bases oriented towards the interior of the double helix. In the iconic double-stranded structure of DNA, the deoxynucleoside 2'-deoxyadenosine (B1664071) (containing the base adenine) specifically pairs with deoxythymidine (containing the base thymine) via two hydrogen bonds. baseclick.eu This precise pairing is crucial for the stability and replication of the genetic code.

The sequence of these deoxynucleosides along the DNA strand constitutes the genetic information necessary for the synthesis of RNA and proteins, making them essential for the development, function, and reproduction of all known living organisms. Beyond their structural role, deoxynucleotides are also vital substrates for DNA replication and repair processes. baseclick.eu DNA polymerases use deoxynucleotide triphosphates (dNTPs) to synthesize new DNA strands, ensuring that genetic information is accurately passed down to new cells. The availability and balance of the four dNTPs are tightly regulated, as imbalances can lead to mutations and genomic instability. fondazionetelethon.it

Academic Significance of 2'-Deoxyadenosine Research

2'-Deoxyadenosine is a purine (B94841) deoxynucleoside of significant interest in academic and biomedical research due to its central role in cellular metabolism and DNA science. chemicalbook.com It is a natural intermediate in the degradation pathway of purine nucleotides and is present in all living organisms, from bacteria to humans. chemicalbook.comcaymanchem.comnih.gov Research has demonstrated that 2'-deoxyadenosine is transported into cells or formed intracellularly from the breakdown of molecules like S-adenosylhomocysteine or AMP. caymanchem.com

The academic importance of 2'-deoxyadenosine stems from its multifaceted roles and applications in research:

Metabolic Regulation: Studies have shown that 2'-deoxyadenosine can influence cellular energy levels and the concentration of cyclic AMP (cAMP), a critical second messenger in signal transduction. sigmaaldrich.commedchemexpress.com For instance, it has been observed to inhibit glucose-stimulated insulin (B600854) release by preventing the expected increase in islet cAMP accumulation. medchemexpress.commedchemexpress.com

Apoptosis Research: The compound is a known inducer of apoptosis (programmed cell death) in various cell types. medchemexpress.com An excess of 2'-deoxyadenosine can be converted to its triphosphate form, dATP, which can inhibit ribonucleotide reductase and trigger caspase-3 activation, a key enzyme in the apoptotic cascade. medchemexpress.comchemicalbook.commedchemexpress.com This property makes it a valuable tool for studying the mechanisms of cell death.

Antiviral Agent Synthesis: 2'-Deoxyadenosine serves as a precursor or a structural model for the synthesis of nucleoside analogues with therapeutic potential. caymanchem.com Researchers have synthesized 5'-modified 2'-deoxyadenosine analogues in the development of agents against the Hepatitis C virus. caymanchem.comchemicalbook.com

Enzyme Inhibition Studies: 2'-Deoxyadenosine is known to inhibit the activity of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme involved in methylation reactions. medchemexpress.commedchemexpress.com This inhibition can have profound effects on cellular processes that rely on methylation.

Host-Virus Interaction Research: Research has employed 2'-deoxyadenosine to investigate the mechanisms of viral restriction factors. For example, it has been used in studies to reverse the inhibition of HIV-1 and Hepatitis B virus (HBV) by the protein SAMHD1, which functions by depleting the pool of deoxynucleoside triphosphates available for reverse transcription. sigmaaldrich.comsigmaaldrich.com

The diverse biological activities of 2'-deoxyadenosine make it an indispensable compound for investigating fundamental cellular processes, from DNA replication and repair to metabolic signaling and programmed cell death.

Data Tables

Table 1: Chemical Properties of 2'-Deoxyadenosine Monohydrate

| Property | Value | Source |

| CAS Number | 16373-93-6 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₃N₅O₃ · H₂O | caymanchem.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 269.26 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White crystalline powder | chemicalbook.com |

| Melting Point | 189 °C | nih.gov |

| Solubility | Water: 25 mg/mL | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| UV Maximum (λmax) | 260 nm (at pH 7) | chemicalbook.com |

Table 2: Research Applications of 2'-Deoxyadenosine

| Research Area | Finding/Application | Reference |

| Cancer Research | Induces apoptosis in human colon carcinoma cells (LoVo) in a concentration- and time-dependent manner. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |

| Endocrinology | Inhibits glucose-stimulated insulin release and associated increases in islet cAMP. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |

| Enzymology | Inhibits S-adenosyl-L-homocysteine hydrolase (SAHH) activity. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |

| Virology | Used to synthesize 5'-modified analogues as potential anti-hepatitis C virus agents. caymanchem.comchemicalbook.com | caymanchem.comchemicalbook.com |

| Virology | Used in studies to reverse SAMHD1-mediated inhibition of HIV-1 and HBV. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |

| Cell Biology | Used as a component for nucleoside supplementation in cell culture. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |

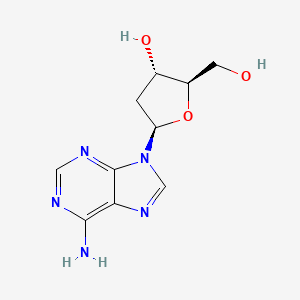

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883624 | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [La-Mar-Ka MSDS], Solid | |

| Record name | 2'-Deoxyadenosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

958-09-8, 40627-14-3, 16373-93-6 | |

| Record name | Deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyformycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-Deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P582C98ULC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 °C | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and De Novo Pathways of 2 Deoxyadenosine

Purine (B94841) Nucleotide Biosynthesis Pathway Precursors

The de novo synthesis of purine nucleotides commences with metabolic precursors, including amino acids, ribose 5-phosphate, carbon dioxide, and ammonia. peoi.net The intricate purine ring structure is assembled from these fundamental components. Isotopic tracer experiments have elucidated the origin of each atom in the purine ring. peoi.net

The key precursors contributing to the formation of the purine ring are:

Aspartate: Contributes N1.

Glycine: Contributes C4, C5, and N7.

Formate (from Tetrahydrofolate): Contributes C2 and C8.

Glutamine: Contributes N3 and N9.

Carbon Dioxide (CO2): Contributes C6.

The synthesis pathway begins with the activation of ribose-5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway, by the enzyme ribose-phosphate pyrophosphokinase, which forms 5-phosphoribosyl-α-pyrophosphate (PRPP). news-medical.net The first committed and rate-limiting step is the conversion of PRPP and glutamine to 5-phosphoribosyl-β-1-amine, catalyzed by glutamine phosphoribosyl pyrophosphate amidotransferase. columbia.edunews-medical.net Following a series of eleven enzymatic steps, the first purine nucleotide, inosine (B1671953) 5'-monophosphate (IMP), is formed. news-medical.net IMP stands as the central precursor from which both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived through distinct, two-step pathways. columbia.edunews-medical.net

Table 1: Atomic Contributors to the Purine Ring

| Atom in Ring | Source Molecule |

|---|---|

| N1 | Aspartate |

| C2 | Tetrahydrofolate (Formate) |

| N3 | Glutamine |

| C4 | Glycine |

| C5 | Glycine |

| C6 | CO2 |

| N7 | Glycine |

| N9 | Glutamine |

Enzymatic Conversion to 2'-Deoxyadenosine (B1664071)

The direct synthesis of 2'-deoxyadenosine from its ribonucleotide counterpart is a critical step for DNA production. This process is primarily catalyzed by the enzyme ribonucleotide reductase (RNR). researchgate.netwikipedia.org RNR is responsible for the reduction of the 2'-hydroxyl group on the ribose sugar of nucleoside diphosphates to form 2'-deoxyribonucleoside diphosphates. columbia.edupeoi.netwikipedia.org

The specific pathway leading to 2'-deoxyadenosine involves the following key enzymatic reactions:

Formation of ADP: Inosine monophosphate (IMP) is converted to adenosine monophosphate (AMP) via a two-step process involving the enzymes adenylosuccinate synthetase and adenylosuccinase. columbia.edu AMP is then phosphorylated by adenylate kinase to form adenosine diphosphate (B83284) (ADP). annualreviews.org

Reduction by Ribonucleotide Reductase (RNR): ADP serves as a substrate for RNR, which catalyzes its reduction to 2'-deoxyadenosine diphosphate (dADP). peoi.net This reaction is unusual as it involves the reduction of a non-activated carbon via a free-radical mechanism. peoi.netwikipedia.org

Phosphorylation to dATP: dADP is subsequently phosphorylated by nucleoside diphosphate kinase to form 2'-deoxyadenosine triphosphate (dATP). annualreviews.org

Dephosphorylation to 2'-Deoxyadenosine: 2'-deoxyadenosine can be formed through the catabolic degradation of dATP. This involves the sequential dephosphorylation of dATP to dADP, then to 2'-deoxyadenosine monophosphate (dAMP), and finally to the nucleoside 2'-deoxyadenosine by the action of phosphatases, particularly 5'-nucleotidase. annualreviews.org 2'-Deoxyadenosine can also be formed from the degradation of S-adenosylhomocysteine. caymanchem.com

Table 2: Key Enzymes in the Biosynthesis of 2'-Deoxyadenosine

| Enzyme | Reaction Catalyzed | Pathway Step |

|---|---|---|

| Ribonucleotide Reductase (RNR) | Converts ADP to dADP. peoi.net | Reduction of ribonucleotide |

| Nucleoside Diphosphate Kinase | Phosphorylates dADP to dATP. annualreviews.org | Phosphorylation |

| 5'-Nucleotidase | Dephosphorylates dAMP to 2'-deoxyadenosine. annualreviews.org | Dephosphorylation (Catabolism) |

| Adenosine Kinase | Phosphorylates 2'-deoxyadenosine to dAMP. annualreviews.orgcdnsciencepub.com | Salvage Pathway |

Adenosine kinase is a key enzyme in the purine salvage pathway, which recycles purines from the degradation of nucleic acids. columbia.eduannualreviews.org This enzyme catalyzes the phosphorylation of adenosine to form AMP. annualreviews.org Importantly, adenosine kinase can also phosphorylate 2'-deoxyadenosine to form 2'-deoxyadenosine monophosphate (dAMP). cdnsciencepub.combroadpharm.combiosynth.com This action is crucial for salvaging 2'-deoxyadenosine and reintroducing it into the nucleotide pool for processes like DNA synthesis. columbia.eduannualreviews.org

While some tissues possess a distinct deoxyadenosine (B7792050) kinase, in many cells, a single adenosine kinase is responsible for phosphorylating both adenosine and 2'-deoxyadenosine. annualreviews.orgcdnsciencepub.com Therefore, adenosine kinase activity is not part of the de novo synthesis pathway but rather a critical component of the metabolic pathways that utilize and recycle 2'-deoxyadenosine. annualreviews.org

Interconnections with General Purine Metabolism

Key interconnections include:

Shared Precursors: The de novo synthesis of 2'-deoxyadenosine relies on the same pool of precursors (PRPP, amino acids, etc.) and the central intermediate IMP, which are used for the synthesis of all purine nucleotides. columbia.edupeoi.net

Salvage Pathways: 2'-deoxyadenosine can be salvaged by adenosine kinase to form dAMP, preventing the loss of the purine base and deoxyribose sugar. columbia.eduannualreviews.org This highlights the cell's efficiency in recycling essential building blocks.

Feedback Regulation: The end product of the 2'-deoxyadenosine pathway, dATP, is a powerful allosteric regulator of purine and pyrimidine (B1678525) synthesis. It inhibits ribonucleotide reductase, thereby controlling the production of all deoxyribonucleotides needed for DNA synthesis. acs.orgdiva-portal.org This ensures a balanced supply of dNTPs, which is critical for maintaining genomic integrity. diva-portal.org

Degradation: When not salvaged, 2'-deoxyadenosine can be deaminated by adenosine deaminase to form 2'-deoxyinosine (B131508), channeling it into the purine degradation pathway that ultimately leads to the production of uric acid. annualreviews.orgcdnsciencepub.com

De Novo Synthesis Regulation Mechanisms

The de novo synthesis of purine deoxyribonucleotides is stringently regulated to match the cellular demand for DNA replication and repair, preventing the toxic effects of nucleotide overproduction. wikipedia.orgdiva-portal.org

The primary point of regulation is the enzyme ribonucleotide reductase (RNR), which is controlled by a sophisticated allosteric mechanism. diva-portal.orgnih.gov

Activity Site Regulation: RNR possesses an allosteric site known as the activity site. The binding of ATP to this site activates the enzyme, signaling a state of high energy and a need for DNA precursors. Conversely, the binding of dATP—the triphosphate form of 2'-deoxyadenosine—to the same site strongly inhibits the enzyme. acs.orgdiva-portal.orgelifesciences.org This feedback inhibition is a crucial mechanism to shut down dNTP synthesis when levels are sufficient, preventing mutagenic effects from imbalanced or excessive dNTP pools. acs.orgdiva-portal.orgcornell.edu

Oligomerization: The allosteric regulation by ATP and dATP is often coupled to changes in the enzyme's quaternary structure. In many species, dATP binding promotes the formation of inactive oligomeric states (e.g., α4β4 rings in E. coli or α6 rings in humans), which prevent the necessary interaction between the enzyme's subunits for catalysis to occur. acs.orgdiva-portal.orgcornell.edu ATP binding can reverse this oligomerization, restoring the active form of the enzyme. acs.orgbiorxiv.org

Specificity Site Regulation: RNR also has a specificity site that controls which of the four ribonucleotide substrates (ADP, GDP, CDP, UDP) is reduced. This ensures a balanced production of all four dNTPs required for high-fidelity DNA synthesis. diva-portal.orgbiorxiv.org

Table 3: Allosteric Regulation of Ribonucleotide Reductase (RNR) Activity

| Effector Molecule | Binding Site | Effect on RNR Activity | Mechanism |

|---|---|---|---|

| ATP (Adenosine Triphosphate) | Activity Site | Activation diva-portal.orgelifesciences.org | Promotes formation of active oligomeric states (e.g., α2β2). acs.orgbiorxiv.org |

| dATP (2'-Deoxyadenosine Triphosphate) | Activity Site | Inhibition acs.orgdiva-portal.orgcornell.edu | Promotes formation of inactive oligomeric states (e.g., α4β4, α6). acs.orgcornell.edu |

Metabolic Pathways and Enzymology of 2 Deoxyadenosine

Catabolic Pathways of 2'-Deoxyadenosine (B1664071)

The primary catabolic route for 2'-deoxyadenosine involves its sequential degradation to simpler purine (B94841) bases, which can then be excreted or recycled. This pathway is essential for clearing excess 2'-deoxyadenosine from the cellular environment.

The initial and most crucial step in the catabolism of 2'-deoxyadenosine is its irreversible deamination, catalyzed by the enzyme adenosine (B11128) deaminase (ADA) (EC 3.5.4.4). This reaction converts 2'-deoxyadenosine into 2'-deoxyinosine (B131508) by removing the amino group from the C6 position of the adenine (B156593) ring and replacing it with a hydroxyl group.

Reaction: 2'-Deoxyadenosine + H₂O → 2'-Deoxyinosine + NH₃

ADA is a widely distributed enzyme, with particularly high activity in lymphocytes. While its primary physiological substrate is adenosine, it also efficiently processes 2'-deoxyadenosine. The efficiency of ADA in converting 2'-deoxyadenosine to 2'-deoxyinosine is fundamental for preventing the former's accumulation. Genetic deficiency of ADA leads to a buildup of 2'-deoxyadenosine, which is then shunted into the phosphorylation pathway, resulting in high intracellular concentrations of dATP and severe lymphotoxicity.

Research has established the kinetic parameters of human ADA with both adenosine and 2'-deoxyadenosine, highlighting its high affinity for both substrates.

Table 1: Comparative Kinetic Parameters of Human Erythrocyte Adenosine Deaminase (ADA) This table presents typical Michaelis-Menten constant (Kₘ) and maximal velocity (Vₘₐₓ) values for the primary substrates of ADA, illustrating the enzyme's efficiency in processing 2'-deoxyadenosine.

| Substrate | Kₘ (μM) | Relative Vₘₐₓ (%) |

|---|---|---|

| Adenosine | 20 - 50 | 100 |

| 2'-Deoxyadenosine | 15 - 35 | 85 |

Data are compiled from various biochemical studies and represent approximate ranges.

The product of the ADA reaction, 2'-deoxyinosine, is subsequently catabolized by purine nucleoside phosphorylase (PNP) (EC 2.4.2.1). This enzyme catalyzes the phosphorolytic cleavage of the N-glycosidic bond linking the purine base to the deoxyribose sugar.

Reaction: 2'-Deoxyinosine + Orthophosphate (Pi) → Hypoxanthine (B114508) + 2-deoxyribose-1-phosphate

This reaction is reversible, but under physiological conditions where the products are further metabolized, it proceeds in the forward, catabolic direction. The resulting hypoxanthine can be converted to uric acid for excretion or salvaged to form inosine (B1671953) monophosphate (IMP). The 2-deoxyribose-1-phosphate can enter pentose (B10789219) phosphate (B84403) pathway metabolism. The sequential action of ADA and PNP thus constitutes the major degradative pathway for 2'-deoxyadenosine in most human cells.

While not a direct catabolic enzyme for 2'-deoxyadenosine, S-adenosylhomocysteine hydrolase (SAHH) (EC 3.3.1.1) is a critical metabolic target of 2'-deoxyadenosine. The primary function of SAHH is the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine . This reaction is vital for cellular methylation processes, as SAH is a potent product inhibitor of transmethylases that use S-adenosylmethionine (SAM) as a methyl group donor.

2'-Deoxyadenosine is a powerful mechanism-based inhibitor of SAHH. The enzyme mistakes 2'-deoxyadenosine for its natural substrate, adenosine. This interaction leads to the irreversible inactivation of SAHH. The consequence of SAHH inhibition is the intracellular accumulation of SAH, which subsequently inhibits essential methylation reactions, including the methylation of DNA, RNA, and proteins, contributing significantly to the cytotoxic effects observed during 2'-deoxyadenosine overload.

An alternative, though generally minor, catabolic pathway for 2'-deoxyadenosine involves its direct phosphorolytic cleavage without prior deamination. This reaction is catalyzed by certain nucleoside phosphorylases that can act directly on 2'-deoxyadenosine.

Reaction: 2'-Deoxyadenosine + Orthophosphate (Pi) → Adenine + 2-deoxyribose-1-phosphate

In humans, the primary purine nucleoside phosphorylase (PNP) has a very low affinity for 2'-deoxyadenosine compared to its preferred substrates like 2'-deoxyinosine or guanosine (B1672433). Therefore, this direct cleavage pathway is not considered a major route of 2'-deoxyadenosine metabolism in human tissues. However, its contribution may be relevant in certain microorganisms or under specific metabolic conditions where the primary ADA-PNP pathway is saturated or deficient.

Phosphorylation of 2'-Deoxyadenosine to Deoxynucleoside Triphosphates

The anabolic or salvage pathway for 2'-deoxyadenosine involves its sequential phosphorylation to ultimately form 2'-deoxyadenosine triphosphate (dATP) , a direct precursor for DNA synthesis.

The first and rate-limiting step in the phosphorylation of 2'-deoxyadenosine is catalyzed by a deoxynucleoside kinase. In human cells, this activity is primarily carried out by two distinct enzymes: deoxycytidine kinase (dCK) (EC 2.7.1.74), located in the cytoplasm and nucleus, and deoxyadenosine (B7792050) kinase (dAK) (EC 2.7.1.76), which is localized to the mitochondria.

Reaction: 2'-Deoxyadenosine + ATP → 2'-Deoxyadenosine monophosphate (dAMP) + ADP

While dAK is specific for this compound and deoxyguanosine, dCK has a broader substrate specificity and is considered the principal enzyme responsible for phosphorylating 2'-deoxyadenosine in the cytosol of many cell types, especially lymphocytes.

Following this initial step, dAMP is further phosphorylated to 2'-deoxyadenosine diphosphate (B83284) (dADP) by adenylate kinase, and subsequently to dATP by nucleoside diphosphate kinase.

Under normal physiological conditions, this salvage pathway is tightly regulated. However, in the absence of functional ADA, excess 2'-deoxyadenosine is shunted into this pathway, leading to the unregulated, massive accumulation of dATP. High levels of dATP are highly toxic as it acts as a potent allosteric inhibitor of ribonucleotide reductase, the enzyme that synthesizes all four deoxyribonucleotides (dCDP, dGDP, dUDP) required for DNA replication. This inhibition depletes the cell of other deoxynucleotides, stalls DNA synthesis, and triggers apoptosis.

Table 2: Representative Kinetic Properties of Human Deoxynucleoside Kinases This table shows the Michaelis-Menten constant (Kₘ) for 2'-deoxyadenosine, indicating the substrate affinity of the key kinases involved in its phosphorylation. Lower Kₘ values signify higher affinity.

| Enzyme | Cellular Location | Substrate | Kₘ (μM) |

|---|---|---|---|

| Deoxycytidine Kinase (dCK) | Cytosol / Nucleus | 2'-Deoxyadenosine | 0.3 - 1.0 |

| Deoxycytidine Kinase (dCK) | Cytosol / Nucleus | Deoxycytidine | 0.5 - 2.0 |

| This compound Kinase (dAK) | Mitochondria | 2'-Deoxyadenosine | 400 - 500 |

Values are representative and can vary based on experimental conditions and tissue source.

Subcellular Localization of this compound Kinase Isoenzymes

The phosphorylation of 2'-deoxyadenosine, a critical step in its metabolism, is carried out by two primary deoxyribonucleoside kinases in mammalian cells: deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK). These enzymes exhibit distinct subcellular localizations, which reflects their specific roles in cellular nucleotide metabolism.

Deoxycytidine kinase (dCK) is predominantly found in the cytosol. researchgate.netqmul.ac.ukwikipedia.org However, studies have also identified its presence within the cell nucleus. researchgate.netgenecards.org This dual localization suggests that dCK plays a role in both cytoplasmic and nuclear deoxyribonucleoside salvage pathways. The nuclear localization is significant as it positions the enzyme in close proximity to the machinery of DNA replication and repair.

In contrast, deoxyguanosine kinase (dGK) is exclusively located within the mitochondria. maayanlab.cloudoup.comuniprot.org Its function is essential for the synthesis of purine deoxyribonucleotides within this organelle, which is crucial for the replication and maintenance of mitochondrial DNA (mtDNA). maayanlab.clouduniprot.org In non-proliferating cells where cytosolic de novo DNA precursor synthesis is downregulated, mtDNA synthesis relies heavily on the activity of mitochondrial kinases like dGK. maayanlab.clouduniprot.org

The distinct compartmentalization of these isoenzymes ensures the regulated supply of this compound triphosphate (dATP) for both nuclear and mitochondrial DNA synthesis.

| Enzyme | Primary Subcellular Localization | Other Reported Localization(s) | Primary Function |

| Deoxycytidine Kinase (dCK) | Cytosol researchgate.netqmul.ac.ukwikipedia.org | Nucleus researchgate.netgenecards.org | Phosphorylation of deoxycytidine, this compound, and deoxyguanosine for nuclear DNA synthesis and repair. |

| Deoxyguanosine Kinase (dGK) | Mitochondria maayanlab.cloudoup.comuniprot.org | - | Phosphorylation of deoxyguanosine and this compound for mitochondrial DNA (mtDNA) synthesis. maayanlab.clouduniprot.org |

Regulation of 2'-Deoxyadenosine Metabolite Pools

The intracellular concentrations of 2'-deoxyadenosine and its phosphorylated derivatives are tightly regulated to ensure an adequate supply for DNA synthesis while preventing the accumulation of toxic levels. This regulation is achieved through a combination of feedback inhibition, allosteric control, and transcriptional regulation of the enzymes involved in its metabolism.

Feedback Inhibition Mechanisms

A primary mechanism for controlling the size of the 2'-deoxyadenosine metabolite pool is feedback inhibition, where the end-product of a metabolic pathway inhibits an enzyme earlier in the same pathway.

The most significant feedback inhibitor is this compound triphosphate (dATP). High concentrations of dATP inhibit the activity of ribonucleotide reductase (RNR) , the enzyme responsible for the de novo synthesis of all four deoxyribonucleotides. researchgate.netacs.orgwikipedia.org This inhibition occurs through dATP binding to an allosteric activity site on the enzyme, leading to a conformational change that renders the enzyme inactive. researchgate.netacs.org This mechanism effectively shuts down the de novo supply of deoxyribonucleotides when dATP levels are sufficient.

Furthermore, dATP also acts as a feedback inhibitor of deoxycytidine kinase (dCK) , one of the key enzymes responsible for the initial phosphorylation of 2'-deoxyadenosine. scbt.comuniprot.org Similarly, deoxyguanosine triphosphate (dGTP), the end-product of the pathway initiated by deoxyguanosine kinase, exerts feedback inhibition on deoxyguanosine kinase (dGK) . nih.gov This product inhibition of the salvage pathway kinases provides a direct and sensitive mechanism to control the rate of 2'-deoxyadenosine phosphorylation.

| Enzyme | Feedback Inhibitor | Type of Inhibition |

| Ribonucleotide Reductase (RNR) | dATP researchgate.netacs.orgwikipedia.org | Allosteric Inhibition |

| Deoxycytidine Kinase (dCK) | dATP scbt.comuniprot.org | Feedback Inhibition |

| Deoxyguanosine Kinase (dGK) | dGTP nih.gov | Competitive with respect to deoxyguanosine |

Allosteric Regulation

Allosteric regulation involves the binding of effector molecules to a site on an enzyme distinct from the active site, causing a conformational change that modulates the enzyme's activity.

Deoxycytidine kinase (dCK) is also subject to allosteric regulation by various nucleotides. nih.govarcadiascience.com For instance, dCTP acts as a feedback inhibitor. researchgate.netnih.gov The intricate interplay of different nucleotides binding to allosteric sites allows for a highly responsive regulation of dCK activity.

Similarly, deoxyguanosine kinase (dGK) activity is modulated by nucleotides. While dGTP is a feedback inhibitor, other nucleotides can act as activators. For example, dTTP has been shown to activate dGK, increasing its Vmax. nih.gov This cross-regulation between different nucleotide pools helps to maintain a balanced supply of all four deoxyribonucleotides for DNA synthesis.

Transcriptional Control of Gene Expression

Long-term regulation of 2'-deoxyadenosine metabolite pools is achieved through the transcriptional control of the genes encoding the key metabolic enzymes.

The expression of the deoxycytidine kinase (DCK) gene is regulated by several transcription factors. Studies have identified binding sites for transcription factors such as Sp1, USF, and NF-κB in the promoter region of the DCK gene. maayanlab.cloudcreative-biogene.comnih.gov The expression of DCK is also subject to post-transcriptional regulation, and its levels can vary with the cell cycle, often increasing at the G1/S boundary to support DNA replication. core.ac.uk

The regulation of gene expression for these kinases ensures that their levels are appropriate for the cell's proliferative state and metabolic needs.

Cellular and Molecular Roles of 2 Deoxyadenosine and Its Metabolites

Role in DNA Synthesis and Replication

2'-Deoxyadenosine (B1664071) is a fundamental precursor for the synthesis of DNA. chemimpex.com Following its transport into the cell or intracellular formation, it is phosphorylated to its triphosphate form, 2'-deoxyadenosine triphosphate (dATP), which plays a direct and critical role in the replication of the genome. caymanchem.comnih.gov

2'-Deoxyadenosine Triphosphate (dATP) as a DNA Polymerase Substrate

Deoxyadenosine (B7792050) triphosphate (dATP) is one of the four essential deoxyribonucleoside triphosphates (dNTPs) that serve as the building blocks for DNA synthesis. wikipedia.orgbaseclick.euhmdb.ca During DNA replication and repair, DNA polymerases catalyze the incorporation of dATP into a growing DNA strand, specifically opposite a thymine (B56734) (T) base on the template strand, following the principle of complementary base pairing. baseclick.eu This enzymatic process involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the existing DNA chain and the alpha-phosphate group of the incoming dATP molecule, releasing a pyrophosphate molecule and providing the energy for the reaction. baseclick.eu The fidelity of this incorporation is crucial for maintaining the genetic code across cell generations. baseclick.eu Consequently, dATP is an indispensable substrate for a wide array of molecular biology applications that rely on DNA synthesis, such as the polymerase chain reaction (PCR), DNA sequencing, and cDNA synthesis. baseclick.eucaymanchem.com

Influence on Deoxynucleotide Triphosphate (dNTP) Pool Balance

The intracellular concentrations of the four dNTPs (dATP, dGTP, dCTP, and dTTP) are meticulously regulated to ensure faithful DNA replication. baseclick.eubiorxiv.org Maintaining a balanced dNTP pool is critical, as even minor imbalances can have genotoxic consequences, leading to increased mutation rates and genome instability. baseclick.euoup.comnih.gov An excess of any single dNTP, including dATP, can drive replication errors by promoting incorrect base pairings or forcing DNA polymerase to extend past mismatched bases before the proofreading machinery can correct them. baseclick.eu

In actively dividing cells, the balance of dNTPs is primarily controlled by the allosteric regulation of the enzyme ribonucleotide reductase (RNR). biorxiv.orgoup.com The relative concentrations of the different dNTPs act as signals that modulate RNR's substrate specificity, thereby fine-tuning the production of each dNTP to meet cellular demands. biorxiv.orgwikipedia.org For instance, the binding of dATP or ATP to an allosteric site on RNR promotes the production of the pyrimidine (B1678525) deoxyribonucleotides, dCTP and dTTP. biorxiv.orgwikipedia.org Conversely, dTTP binding stimulates dGTP production, and dGTP binding stimulates dATP production. biorxiv.org This intricate feedback system ensures that the dNTP pools remain balanced, a state essential for genomic integrity. nih.gov Studies in yeast have shown that different dNTP pool imbalances possess varying mutagenic potentials. nih.gov

Table 1: Effects of dNTP Pool Imbalance on Genomic Stability

| dNTP Pool Condition | Consequence | Reference(s) |

| General Imbalance | Increased mutation rates, genome instability | baseclick.euoup.com |

| Excess dATP | Promotes replication errors, incorrect base pairing | baseclick.eu |

| Altered Ratios | Can lead to mis-insertions and defective polymerase proofreading | nih.gov |

| Severe Imbalance | Can escape detection by the S-phase checkpoint, highly mutagenic | nih.gov |

Ribonucleotide Reductase Inhibition by dATP

This feedback inhibition is a crucial homeostatic mechanism that prevents the overproduction of deoxyribonucleotides, which can be toxic and mutagenic. wikipedia.orgwikipedia.org The structural basis for this inhibition, particularly in human and E. coli class Ia RNRs, involves dATP-induced oligomerization of the large catalytic subunit (α). acs.orgmit.edu In human RNR, dATP binding stabilizes a ring-shaped hexameric form (α₆) of the catalytic subunit. mit.edu This stable ring configuration is thought to prevent the radical-generating subunit (β) from accessing the active site of the α subunit, thereby inhibiting enzyme activity. acs.orgmit.edu In contrast, when ATP binds, it also induces a hexameric ring, but this structure is less stable and remains active. acs.orgmit.edu

Involvement in DNA Damage and Repair Mechanisms

The accumulation of 2'-deoxyadenosine and its phosphorylated metabolite, dATP, is not only linked to imbalances in DNA synthesis but also directly impacts the cell's ability to repair DNA damage.

Interactions during DNA Synthesis and Repair

Elevated levels of 2'-deoxyadenosine, particularly when its breakdown is blocked by an adenosine (B11128) deaminase (ADA) inhibitor, can lead to the intracellular accumulation of dATP. nih.govoup.com This buildup has been shown to interfere with DNA repair processes. In non-dividing human lymphocytes, high concentrations of dATP progressively retard the rejoining of DNA strand breaks induced by gamma-radiation. oup.com This inhibition of DNA repair can lead to the slow, time-dependent accumulation of DNA damage. oup.com The proposed mechanism suggests that the excess dATP hinders the DNA repair machinery, fostering the accretion of strand breaks. oup.com

Furthermore, oxidative stress can modify 2'-deoxyadenosine within the DNA strand itself, forming lesions such as 8,5'-cyclo-2'-deoxyadenosine (B1254554). nist.govpdbj.org This type of damage is particularly problematic because it involves a covalent bond between the base and the sugar moiety, making it a substrate for the nucleotide excision repair (NER) pathway rather than the simpler base excision repair (BER) pathway. nist.govpdbj.org However, recent research indicates that under specific circumstances, such as when it is part of a clustered DNA lesion, 8,5'-cyclo-2'-deoxyadenosine can be processed by enzymes of the BER pathway. nih.gov

Inhibition of Unscheduled DNA Synthesis

Unscheduled DNA synthesis (UDS) is a hallmark of nucleotide excision repair, representing the synthesis of new DNA to fill gaps left after damaged segments are removed. It occurs outside of the normal S phase of the cell cycle. Research has demonstrated that 2'-deoxyadenosine and its analogs can inhibit UDS. oup.comnih.gov

In resting chronic lymphocytic leukemia (B-CLL) cells, the this compound analogue 2-Chloro-2'-deoxyadenosine (CdA) was found to inhibit both spontaneous and UVC radiation-upregulated UDS. nih.gov This inhibition required the phosphorylation of the nucleoside analog. nih.gov Similarly, in irradiated resting lymphocytes, both 2'-deoxyadenosine (in the presence of an ADA inhibitor) and 2-chlorothis compound were shown to block UDS, as measured by the uptake of radiolabeled thymidine (B127349). oup.com This inhibition of the DNA polymerization step of the repair process can potentiate the toxicity of DNA-damaging agents. oup.comnih.gov

Table 2: Inhibition of DNA Repair Synthesis by 2'-Deoxyadenosine and its Analogs

| Cell Type | Compound | Effect | Reference(s) |

| Resting B-CLL Lymphocytes | 2-Chloro-2'-deoxyadenosine (CdA) | Inhibits spontaneous and UVC-upregulated unscheduled DNA synthesis | nih.gov |

| Irradiated Resting Lymphocytes | 2'-Deoxyadenosine + ADA inhibitor | Blocks unscheduled DNA synthesis | oup.com |

| Irradiated Resting Lymphocytes | 2-Chlorothis compound | Powerful inhibitor of DNA repair; blocks unscheduled DNA synthesis | oup.com |

| Resting L5178Y Lymphoblasts | 2'-Deoxyadenosine + dCF | Inhibition of repair of radiation-induced DNA single-strand breaks | aacrjournals.org |

Impact on DNA Replication Fidelity

The accumulation of 2'-deoxyadenosine and its phosphorylated derivative, 2'-deoxyadenosine triphosphate (dATP), can significantly compromise the fidelity of DNA replication. nih.gov An excess of dATP disrupts the delicate balance of the intracellular deoxynucleoside triphosphate (dNTP) pool, a critical factor for the accurate functioning of DNA polymerases. embopress.org This imbalance elevates the likelihood of nucleotide misincorporation during the synthesis of new DNA strands.

Specifically, elevated dATP concentrations can competitively inhibit the incorporation of other dNTPs, leading to replication errors. For example, DNA polymerase may erroneously insert a dAMP molecule opposite a thymine base on the template strand, or more detrimentally, opposite other bases. If these misincorporations are not rectified by the proofreading mechanisms of DNA polymerase or the mismatch repair system, they can become permanent mutations within the DNA sequence.

Research has demonstrated that high levels of dATP can induce a "mutator" phenotype in cells, which is characterized by an increased rate of spontaneous mutations. The underlying mechanism involves the saturation of the DNA polymerase's active site with dATP, thereby increasing the probability of misincorporation events.

Table 1: Impact of dATP Levels on DNA Replication Fidelity

| dATP Concentration | Effect on dNTP Pool | Consequence for DNA Replication |

| Normal Physiological Levels | Balanced dNTP pool | High-fidelity DNA replication. |

| Elevated Levels | Imbalance, excess dATP | Increased misincorporation of nucleotides, leading to mutations. |

Cellular Signaling and Regulatory Functions

2'-Deoxyadenosine has been observed to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a vital second messenger in numerous cellular signaling pathways. medchemexpress.com Studies have shown that 2'-deoxyadenosine can potentiate the accumulation of cAMP that is induced by other signaling molecules like adenosine and isoproterenol. pnas.org This effect is particularly noted in cell types such as neuronal and lymphoid cells. pnas.org The mechanism behind this modulation is thought to involve the interaction of 2'-deoxyadenosine with adenosine receptors, specifically the A2A receptor, leading to an enhanced G-protein-mediated activation of adenylate cyclase.

2'-Deoxyadenosine directly influences the activity of adenylate cyclase, the enzyme responsible for synthesizing cAMP. annualreviews.org While it has a weaker effect on stimulating epidermal adenylate cyclase compared to adenosine, it can still modulate its activity. annualreviews.orgnih.gov In some systems, 2'-deoxyadenosine and its derivatives can act as inhibitors of stimulated adenylate cyclase activity. nih.govuniprot.org For example, in the presence of IBMX, 2'-deoxyadenosine has been shown to inhibit forskolin-stimulated adenylate cyclase activity in cultured endothelial cells. nih.gov This suggests a complex regulatory role for 2'-deoxyadenosine on this key signaling enzyme, which can be either stimulatory or inhibitory depending on the cellular context and the presence of other signaling molecules.

An excess of 2'-deoxyadenosine can be toxic to cells, primarily by inducing apoptosis, or programmed cell death. medchemexpress.com The accumulation of its phosphorylated form, dATP, is a critical trigger in this process. nih.gov High intracellular levels of dATP can interact with the apoptotic protease-activating factor 1 (Apaf-1). researchgate.netpnas.org This binding facilitates the assembly of the apoptosome, a large protein complex that is a key component of the intrinsic apoptotic pathway. pnas.org The formation of the apoptosome leads to the recruitment and activation of pro-caspase-9, which in turn activates the executioner caspase, caspase-3. pnas.orguzh.ch Activated caspase-3 is responsible for cleaving a broad spectrum of cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. pnas.org

Table 2: Role of 2'-Deoxyadenosine Metabolites in Apoptosis

| Metabolite | Target Protein | Cellular Outcome |

| dATP | Apaf-1 | Formation of the apoptosome, activation of caspase-9 and caspase-3, leading to apoptosis. nih.govresearchgate.netpnas.org |

The phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival, can be influenced by 2'-deoxyadenosine. mdpi.com Activation of adenosine receptors by 2'-deoxyadenosine can lead to the modulation of PI3K activity. The PI3K/Akt pathway is a central node in cellular signaling, and its activation can have pro-survival effects, potentially counteracting the pro-apoptotic signals that can also be triggered by 2'-deoxyadenosine. nih.govnih.gov The ultimate cellular response to 2'-deoxyadenosine is therefore contingent on the balance between these opposing signaling cascades and is influenced by the specific cell type and its metabolic condition.

Effects on Cellular Proliferation, Differentiation, and Apoptosis

2'-Deoxyadenosine is a naturally occurring nucleoside that plays a significant role in various cellular processes, including proliferation, differentiation, and programmed cell death (apoptosis). medchemexpress.comjcancer.org Its effects are often concentration-dependent and cell-type specific. At physiological levels, reactive oxygen species (ROS), which can be influenced by purine (B94841) metabolism, are crucial for regulating normal cellular processes like proliferation and differentiation. jcancer.org However, elevated levels of 2'-deoxyadenosine, particularly when its metabolic breakdown is hindered, can lead to cellular dysfunction.

A primary mechanism of 2'-deoxyadenosine's action involves its intracellular phosphorylation to its triphosphate form, this compound triphosphate (dATP). The accumulation of dATP can disrupt cellular homeostasis. For instance, 2'-deoxyadenosine has been shown to inhibit the activity of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme crucial for methylation reactions. medchemexpress.commedchemexpress.com

Furthermore, 2'-deoxyadenosine is a potent inducer of apoptosis in various cell types. medchemexpress.commedchemexpress.com In human colon carcinoma cells (LoVo line), treatment with 2'-deoxyadenosine, especially in combination with an adenosine deaminase (ADA) inhibitor like deoxycoformycin, leads to growth inhibition and classic signs of apoptosis. medchemexpress.comnih.gov These signs include chromatin condensation, nuclear fragmentation, the release of cytochrome c from mitochondria, and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The apoptotic effect is dependent on the intracellular formation of dATP; if the phosphorylation of 2'-deoxyadenosine is blocked, the toxic and apoptotic effects are reversed. nih.gov This indicates that the metabolic conversion of 2'-deoxyadenosine to dATP is a critical step in triggering cell death.

Specific Cellular Contexts

The influence of 2'-deoxyadenosine and its metabolites varies significantly depending on the specific cell type and its metabolic state.

2'-Deoxyadenosine is particularly toxic to lymphocytes, a fact underscored by the severe lymphopenia observed in individuals with a genetic deficiency of adenosine deaminase (ADA). nih.gov ADA is responsible for breaking down this compound. In its absence, or when inhibited by drugs like deoxycoformycin, this compound accumulates to toxic levels within lymphocytes. nih.gov

The lymphotoxic mechanism is initiated by the phosphorylation of 2'-deoxyadenosine to dATP. nih.gov This accumulation leads to a cascade of detrimental events in non-dividing lymphocytes. Early effects include the appearance of DNA strand breaks and a decrease in RNA synthesis. nih.gov These are followed by a significant depletion of intracellular NAD levels, which subsequently leads to a drop in ATP, culminating in cell death within 48 hours. nih.gov The depletion of NAD is thought to be a primary cause of cell death in this context, likely triggered by the activation of poly(ADP-ribose) synthetase in response to DNA damage. nih.gov Studies on both myeloid and T-lymphocyte colony-forming cells have shown that while an ADA inhibitor alone may not halt proliferation, the addition of this compound to these cultures markedly inhibits colony formation. researchgate.net

Analogs of this compound, such as 2-chloro-2'-deoxyadenosine (2CdA), are also used in treating lymphoproliferative diseases because they induce apoptosis in quiescent lymphocytes. researchgate.net The triphosphate metabolite of 2CdA, similar to dATP, can cooperate with cytochrome c and Apaf-1 to activate caspase-3 directly in a cell-free system, highlighting a direct link between this compound metabolites and the core apoptotic machinery. researchgate.net

Intracellular accumulation of 2'-deoxyadenosine has been identified as an important mediator of pancreatic beta-cell apoptosis, particularly under conditions of metabolic stress. nih.govfrontiersin.org Studies using the human insulin-producing EndoC-βH1 cell line have shown that both adenosine and 2'-deoxyadenosine can promote apoptosis. nih.govfrontiersin.org This effect is not mediated by cell surface receptors, as it occurs at concentrations higher than those needed for maximal receptor stimulation. nih.govfrontiersin.org

The mechanism involves the inhibition of the pro-survival PI3K/Akt pathway. nih.govfrontiersin.org Both adenosine and 2'-deoxyadenosine were found to rapidly reduce the insulin-stimulated production of plasma membrane PI(3,4,5)P3 and diminish the phosphorylation of Akt, a key signaling molecule that suppresses apoptosis. nih.govfrontiersin.org The inhibition of this anti-apoptotic pathway is a crucial step in this compound-induced beta-cell death. nih.govfrontiersin.org

Notably, conditions that mimic metabolic stress in type 2 diabetes, such as high glucose and palmitate levels, lead to an increase in intracellular adenosine levels, which parallels cell death. nih.govfrontiersin.org Enhancing the breakdown of adenosine by overexpressing the enzyme adenosine deaminase-1 (ADA1) can protect beta-cells from both adenosine-induced and high glucose/palmitate-induced death. nih.govfrontiersin.org Conversely, knocking down ADA1 increases cell death under these conditions. nih.govfrontiersin.org This demonstrates that the intracellular concentration of adenosine and its deoxy-analogue is a critical regulator of beta-cell survival and apoptosis. nih.govfrontiersin.org

In the context of erythropoiesis (red blood cell production), a methylated derivative of 2'-deoxyadenosine, N6-methyl-2'-deoxyadenosine (6mdA), has been identified as a potent modulator of erythroid progenitor cells (EPCs). nih.govnih.gov Unlike the generally cytotoxic effects of 2'-deoxyadenosine in other cell types, 6mdA promotes the hyperproliferation of burst-forming unit erythroid (BFU-E) progenitor cells, the earliest committed erythroid progenitors. nih.govnih.gov Furthermore, 6mdA actively represses apoptosis in EPCs. nih.govnih.govresearchgate.net

Mechanistic studies revealed that 6mdA enhances and prolongs the activation of the c-Kit receptor tyrosine kinase and its downstream signaling pathways, including the MAPK/ERK and PI3K-AKT pathways. nih.gov The c-Kit signaling pathway is essential for the proliferation of EPCs. nih.gov By upregulating key factors associated with EPCs like c-Kit, Myb, and Gata2, and downregulating transcription factors related to erythroid maturation (such as Gata1, Spi1, and Klf1), 6mdA effectively expands the pool of progenitor cells without impairing their eventual differentiation into red blood cells. nih.govnih.gov This finding highlights a specialized role for a modified this compound nucleoside in promoting the self-renewal and survival of a specific progenitor cell lineage. nih.govnih.govcaymanchem.com

Table 1: Effect of N6-methyl-2'-deoxyadenosine (6mdA) on Erythroid Progenitor Cell (EPC) Gene Expression

| Gene | Function | Effect of 6mdA | Citation |

|---|---|---|---|

| c-Kit | Receptor tyrosine kinase, essential for EPC proliferation | Upregulated | nih.gov |

| Myb | Transcription factor for progenitor self-renewal | Upregulated | nih.gov |

| Gata2 | Transcription factor in early hematopoiesis | Upregulated | nih.gov |

| Gata1 | Master regulator of erythroid differentiation | Downregulated | nih.gov |

| Spi1 (PU.1) | Transcription factor promoting myeloid differentiation | Downregulated | nih.gov |

| Klf1 | Key transcription factor for terminal erythroid differentiation | Downregulated | nih.gov |

2'-Deoxyadenosine acts as a stimulant for human sperm motility and hyperactivation, a vigorous swimming pattern required for fertilization. nih.govoup.com It is thought to exert its effects by stimulating adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP), a key regulator of sperm motility. oup.com

In vitro studies using computer-assisted sperm motion analysis on human spermatozoa have detailed these effects. nih.govoup.com Treatment with 2'-deoxyadenosine significantly increased the curvilinear velocity (VCL) and lateral head displacement (ALH) at all tested concentrations (0.1-10.0 mM). nih.govoup.com In contrast, the straight-line velocity (VSL) was enhanced only at a low concentration (0.1 mM), while the linearity of progression (LIN) decreased as the concentration of 2'-deoxyadenosine increased. nih.govoup.com These changes are characteristic of a significant increase in the number of sperm exhibiting hyperactive-like motion. nih.govoup.com

However, the response to 2'-deoxyadenosine shows considerable variability among individuals. nih.govoup.com For some, the increase in VCL and ALH was minimal, while for others, it was over 50%. nih.govoup.com The percentage of sperm exhibiting hyperactivity showed even greater variability, with increases ranging from 76% to over 900% compared to controls, with the maximum response often seen at a concentration of 2.5 mM. nih.govoup.com Prolonged exposure (24 hours) to low concentrations (0.1 mM) continued to enhance VSL, but higher concentrations had detrimental effects on motility characteristics. oup.com

Table 2: Summary of 2'-Deoxyadenosine Effects on Human Sperm Motility Parameters

| Motility Parameter | Description | Effect of 2'-Deoxyadenosine | Citation |

|---|---|---|---|

| Curvilinear Velocity (VCL) | The total distance traveled by the sperm head divided by the time elapsed. | Significantly increased at all concentrations (0.1-10.0 mM). | nih.govoup.com |

| Straight Line Velocity (VSL) | The straight-line distance from the beginning to the end of the sperm track divided by time. | Increased only at 0.1 mM; higher concentrations were not effective or detrimental. | nih.govoup.com |

| Linearity (LIN) | The ratio of VSL to VCL, indicating the straightness of the swimming pattern. | Declined with increasing concentrations. | nih.govoup.com |

| Lateral Head Displacement (ALH) | The amplitude of the sperm head's side-to-side movement. | Significantly increased at all concentrations. | nih.govoup.com |

| Hyperactivation | A specific, vigorous, non-linear motility pattern. | Percentage of hyperactive sperm significantly increased, with high inter-individual variability. | nih.govoup.com |

Analogs and Derivatives of 2 Deoxyadenosine in Research

Nucleotide Analogs and Their Biochemical Interactions

2'-Deoxyadenosine-5'-monophosphate (dAMP) is a fundamental building block of DNA. abcam.comwikipedia.org Derivatives of dAMP are frequently utilized in research to investigate the intricacies of DNA synthesis, its inhibition, and the cellular response to DNA damage. abcam.com These derivatives serve as molecular probes to understand adenosine-based interactions within these critical cellular processes. abcam.com

One area of research involves the synthesis of bisphosphate derivatives of deoxyadenosine (B7792050). For instance, 2'- and 3'-deoxyadenosine bisphosphate analogs have been synthesized to explore their potential as receptor antagonists. nih.gov These studies have revealed that modifications to the this compound scaffold can result in compounds with potent and specific biological activities. For example, the N6-methyl modification of 2'-deoxyadenosine (B1664071) 3',5'-bisphosphate was found to significantly enhance its antagonistic potency at the P2Y1 receptor, a key player in platelet aggregation and other physiological processes. nih.gov This enhancement by a methyl group highlights how subtle chemical changes can dramatically alter the biochemical interactions of a nucleotide derivative. nih.gov

Building on the concept of this compound nucleotide derivatives, 2'-deoxyadenosine 3',5'-diphosphate has been investigated as a modulator of enzyme activity. Research into a series of this compound bisphosphate analogues demonstrated that these molecules can act as competitive antagonists at P2Y1 receptors. nih.gov The synthesis and characterization of compounds such as 2'-deoxyadenosine 3',5'-bisphosphate have been instrumental in developing more potent and selective P2Y1 antagonists. nih.gov The strategic modification of the adenine (B156593) ring, the ribose moiety, and the phosphate (B84403) groups has been a key approach in this endeavor. nih.gov The ability of these diphosphate (B83284) derivatives to antagonize receptor function underscores their role as enzyme regulators, influencing cellular signaling pathways.

As the direct precursor for the incorporation of adenine into a growing DNA strand, 2'-deoxyadenosine-5'-triphosphate (dATP) is a critical substrate for DNA polymerases. excedr.commedchemexpress.com Analogs of dATP are powerful tools for studying the mechanisms of DNA replication and for developing therapeutic agents that target this process.

Research has shown that halogenated dATP analogs, such as 2-chloro-dATP (CldATP) and 2-bromo-dATP, can be utilized by human DNA polymerases α and β during DNA replication. nih.gov CldATP can effectively substitute for dATP, allowing for the incorporation of 2-chloroadenine (B193299) into the DNA strand. nih.gov However, this incorporation is not without consequences. The presence of these analogs leads to an increase in the number of sites where the polymerase pauses or is interrupted, particularly in regions of DNA with secondary structure or at sites requiring the insertion of multiple consecutive modified bases. nih.gov The rate of DNA chain extension is significantly slowed at these positions. nih.gov Furthermore, some misincorporation of 2-chloroadenine opposite guanine (B1146940) or thymine (B56734) in the template strand can occur. nih.gov These findings suggest that such dATP analogs can disrupt the fidelity and processivity of DNA synthesis, which may in part explain the cytotoxic effects of their parent nucleosides. nih.gov

| Analog | Enzyme Interaction | Observed Effect on DNA Synthesis |

| 2-Chloro-dATP (CldATP) | Substrate for human DNA polymerases α and β | Efficiently substitutes for dATP, but increases polymerase pausing and interruption, especially at sites of multiple consecutive insertions. nih.gov |

| 2-Bromo-dATP | Substrate for human DNA polymerases α and β | Decreases the rate of chain extension more significantly than CldATP at sites of multiple consecutive insertions. nih.gov |

Modified 2'-Deoxyadenosine Structures and Their Effects

Halogenated analogs of 2'-deoxyadenosine are a significant class of compounds with potent biological activities.

2-Chloro-2'-deoxyadenosine (Cladribine) is a well-studied purine (B94841) nucleoside analog. openaccesspub.org Its mechanism of toxicity is multifaceted. In vitro studies have demonstrated that it strongly inhibits the phosphorylation of this compound to its corresponding deoxynucleotide phosphates. nih.gov Concurrently, 2-chloro-2'-deoxyadenosine is itself phosphorylated to 2-chloro-2'-deoxyAMP. nih.gov It also acts as an inhibitor of the deamination of both this compound and AMP. nih.gov The active metabolite, 5'-triphosphate of 2-chloro-2'-deoxyadenosine, is known to inhibit both DNA synthesis and the activity of ribonucleotide reductase. openaccesspub.org Furthermore, exposure of lymphocytes to this analog leads to the accumulation of DNA strand breaks, which in turn triggers a depletion of intracellular NAD levels, followed by a drop in ATP, ultimately leading to cell death. nih.gov

2-Fluoro-2'-deoxyadenosine is another halogenated analog with notable biochemical properties. It can be cleaved by the enzyme E. coli purine nucleoside phosphorylase (PNP) to produce the toxic agent 2-fluoroadenine. medchemexpress.com This characteristic has led to its investigation in the context of gene therapy, where tumors expressing the E. coli PNP gene could be targeted. medchemexpress.com Additionally, 2'-deoxy-2'-fluoro nucleosides have demonstrated antiviral activity against various viruses, including influenza and HIV. biosynth.com

| Analog | Key Biochemical Effect(s) |

| 2-Chloro-2'-deoxyadenosine | Inhibition of this compound phosphorylation and deamination; its triphosphate form inhibits DNA synthesis and ribonucleotide reductase. openaccesspub.orgnih.gov |

| 2-Fluoro-2'-deoxyadenosine | Cleaved by E. coli PNP to the toxic 2-fluoroadenine; exhibits antiviral properties. medchemexpress.combiosynth.com |

Methylation of 2'-deoxyadenosine at different positions on the adenine base gives rise to analogs with significant roles in epigenetic regulation and DNA damage.

N6-methyl-2′-deoxyadenosine (m6dA) is a recently identified DNA modification in eukaryotes that functions as an epigenetic mark. nih.govnih.gov Research has shown that in the adult brain, m6dA accumulates in activated neurons, particularly along the promoters and coding sequences of genes. nih.govnih.gov This accumulation is associated with increased activity of the m6dA methyltransferase, N6amt1, and correlates with gene expression induced by learning experiences, such as fear extinction. nih.gov The presence of m6dA is linked to the transcriptional activation of specific genes, highlighting its role as an epigenetic mechanism in activity-induced gene expression and memory formation. nih.govnih.gov

3-Methyl-2'-deoxyadenosine (B1221561) (MdA) is a major product of adenine methylation in duplex DNA. nih.gov This modification has been shown to block DNA replication and to undergo depurination (the loss of the adenine base from the DNA backbone) at a significantly higher rate than unmodified this compound. nih.gov When studied within the context of the nucleosome core particle (the fundamental repeating unit of chromatin), the hydrolysis of the glycosidic bond in MdA is suppressed. nih.gov MdA can also form cross-links with histone proteins, which are reversible. nih.gov The reactivity of 3-methyl-2'-deoxyadenosine within the nucleosome highlights the interplay between DNA modifications and chromatin structure in the context of DNA damage and repair. nih.gov

| Analog | Primary Role/Effect |

| N6-methyl-2′-deoxyadenosine | Epigenetic mark associated with activity-induced gene expression and memory formation. nih.govnih.gov |

| 3-Methyl-2'-deoxyadenosine | DNA lesion that blocks replication, undergoes rapid depurination, and forms cross-links with histone proteins. nih.gov |

Cyclo-deoxyadenosine Isomers as Oxidative Lesions

Oxidative stress can induce the formation of 8,5'-cyclopurine-2'-deoxynucleosides (cPu), which are unique DNA lesions. nih.gov These are tandem-type lesions that arise from the attack of hydroxyl radicals (•OH) on the 2'-deoxyribose unit, leading to the formation of a C5' radical. This is followed by an intramolecular cyclization with the C8 position of the purine base. mdpi.com One such lesion is 8,5'-(S)-cyclo-2'-deoxyadenosine (cyclo-dA), a bulky, free radical-induced lesion. nih.govresearchgate.net

Unlike many other forms of DNA damage, cyclo-dA is repaired by the nucleotide excision repair (NER) pathway, not by base excision repair. nih.govresearchgate.net The glycosidic bond in (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) is significantly more resistant to acid-induced hydrolysis—approximately 40-fold more than in the parent 2'-deoxyadenosine. nih.gov This stability prevents its removal through spontaneous glycosidic bond hydrolysis, underscoring the necessity of the NER pathway. nih.gov In the absence of functional NER, as seen in conditions like xeroderma pigmentosum (XP), these lesions can accumulate. nih.gov Research has shown that cyclo-dA acts as a strong block to gene expression in mammalian cells. nih.govresearchgate.net This blockage and poor repair in NER-deficient cells suggest that cyclo-dA may be a contributing endogenous DNA lesion to the neurodegeneration observed in some XP patients. nih.gov

| Property | 2'-Deoxyadenosine (dA) | 8,5'-(S)-cyclo-2'-deoxyadenosine (cyclo-dA) |

|---|---|---|

| Nature | Standard DNA nucleoside | Bulky, oxidatively-induced DNA lesion nih.gov |

| Formation | Component of DNA | Free radical-induced intramolecular cyclization mdpi.comresearchgate.net |

| Primary Repair Pathway | Mismatch Repair (for replication errors) | Nucleotide Excision Repair (NER) nih.govresearchgate.net |

| Effect on Gene Expression | None (normal component) | Strong block to transcription nih.govresearchgate.net |

| Glycosidic Bond Stability | Baseline | ~40-fold more resistant to acid hydrolysis than dA nih.gov |

2'-Amino-2'-deoxyadenosine

2'-Amino-2'-deoxyadenosine is a purine nucleoside analog where the 2'-hydroxyl group of the deoxyribose sugar is replaced by an amino group. biosynth.com This modification has made it a compound of interest in various research applications, including oligonucleotide synthesis. medchemexpress.com Its incorporation in place of adenine in a DNA strand can lead to increased stabilization of the DNA duplex. biosearchtech.com

Initially isolated from the culture broth of Actinomadura corallina, it was identified as an antibiotic with antimycoplasmal properties. It is also co-produced with 2'-Chloropentostatin by Actinomadura sp. strain ATCC 39365. nih.gov Research has demonstrated its bioactivity against RNA-type viruses, such as the measles virus. nih.gov Furthermore, studies into the synthesis and modification of 2'-Amino-2'-deoxyadenosine are considered significant for the development of potential anti-tumor and antibacterial drugs. medchemexpress.com

| Attribute | Description |

|---|---|

| Compound Type | Purine nucleoside analog medchemexpress.com |

| Structural Modification | Amino group replaces the 2'-hydroxyl group on the deoxyribose moiety biosynth.com |

| Natural Source | Isolated from Actinomadura corallina and Actinomadura sp. nih.gov |

| Observed Biological Activities | Antimycoplasmal, Antiviral (against RNA viruses like measles), potential antibacterial and anti-tumor applications medchemexpress.comnih.gov |

| Research Applications | Oligonucleotide synthesis, stabilization of DNA duplexes medchemexpress.combiosearchtech.com |

Mechanism of Action of Deoxynucleoside Analogs

Deoxynucleoside analogs are structurally similar to natural deoxynucleosides and function as antimetabolites. cuni.czwikipedia.org Their primary mechanism of action involves the disruption of normal DNA synthesis. cuni.cz Many of these compounds exert their effects after being phosphorylated intracellularly to their active triphosphate forms. researchgate.net Once activated, they can be incorporated into growing DNA strands by DNA polymerases. cuni.cz This incorporation can lead to the termination of DNA chain elongation, particularly if the analog lacks a 3'-hydroxyl group, which is necessary for the addition of the next nucleotide. nih.govmdpi.com

Beyond direct incorporation into DNA, these analogs can also inhibit key enzymes involved in the synthesis of deoxynucleotides, such as ribonucleotide reductase. cuni.czresearchgate.net This inhibition leads to an imbalance in the cellular pool of deoxynucleotides, which further impedes DNA synthesis. cuni.cz Some this compound analogs can also trigger programmed cell death (apoptosis) through mechanisms that are independent of DNA synthesis, such as by directly affecting mitochondrial integrity or activating apoptotic pathways. cuni.cznih.gov

Enzyme Target Specificity (e.g., DNA Synthesis Enzymes)

The efficacy of deoxynucleoside analogs is highly dependent on their interaction with specific cellular enzymes. Key enzymes in this process are the deoxynucleoside kinases, which catalyze the initial and rate-limiting phosphorylation step required to activate the analogs. nih.gov Human cells have four such kinases: thymidine (B127349) kinase 1 (TK1), thymidine kinase 2 (TK2), deoxycytidine kinase (dCK), and deoxyguanosine kinase (dGK). nih.gov The substrate specificity of these kinases determines which analogs can be activated in a given cell type. nih.gov

| Enzyme Class | Specific Enzyme Example(s) | Role in Analog Action |

|---|---|---|

| Nucleoside Kinases | Deoxycytidine kinase (dCK), Deoxyguanosine kinase (dGK) | Catalyze the phosphorylation (activation) of the nucleoside analog to its monophosphate form nih.govnih.gov |

| DNA Polymerases | DNA Polymerase I, DNA Polymerase β | Incorporate the activated triphosphate analog into the growing DNA strand, leading to chain termination or dysfunction nih.govnih.gov |

| Nucleotide Kinases | Ribonucleotide Reductase (RNR) | Inhibited by the triphosphate form of some analogs (e.g., fludarabine (B1672870), clofarabine), disrupting the supply of natural deoxynucleotides for DNA synthesis cuni.cz |

Interference with DNA Repair Synthesis

Deoxynucleoside analogs can interfere with DNA repair processes, adding another layer to their mechanism of action. When DNA is damaged, cells activate repair pathways like NER, which involves excising the damaged segment and synthesizing a new DNA patch to fill the gap. researchgate.net Nucleoside analog triphosphates can be incorporated into these repair patches by DNA polymerases. researchgate.net This incorporation can inhibit the gap-filling synthesis, leading to an accumulation of unresolved DNA repair intermediates, which can trigger cell death signaling. researchgate.net

Early research demonstrated that analogs like ara-C and fludarabine are incorporated into DNA repair patches following UV-induced damage. researchgate.net In studies on chronic lymphocytic leukemia (CLL) cells, fludarabine and clofarabine (B1669196) were shown to effectively inhibit the repair of DNA damage caused by alkylating agents, resulting in a significant increase in cell death. researchgate.net Additionally, some analogs, once misinserted into DNA, are poor substrates for the proofreading 3' to 5' exonuclease activity of certain DNA polymerases, making them resistant to removal and ensuring the persistence of the damage. nih.gov

Inhibition of Viral Reverse Transcription (e.g., HIV-1)